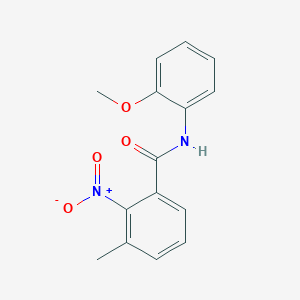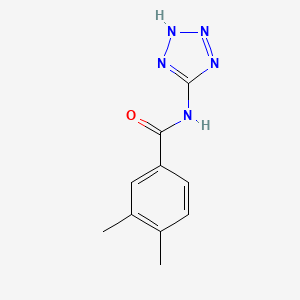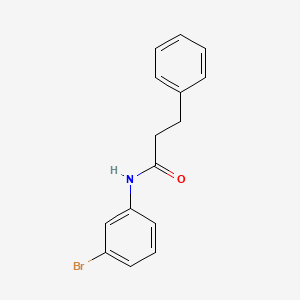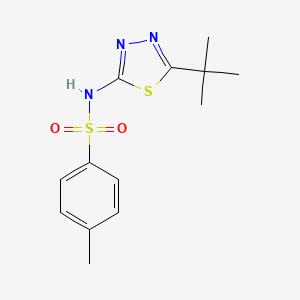![molecular formula C14H13ClN2O3S B5744928 N'-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B5744928.png)
N'-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide is a chemical compound with the molecular formula C14H14ClNO2S. It is known for its selective activation of certain potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels
Vorbereitungsmethoden
The synthesis of N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide involves several steps. One common synthetic route includes the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with thiophene-2-carbohydrazide to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Analyse Chemischer Reaktionen
N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and pain management.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide involves its selective activation of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels . These channels generate “leak” currents that regulate neuronal excitability, respond to lipids, temperature, and mechanical stretch, and influence pain, temperature perception, and anesthetic responses . The compound binds to a cryptic selectivity filter binding site on these channels, stabilizing an active “leak-mode” conformation and restricting the mobility of the selectivity filter and surrounding structure .
Vergleich Mit ähnlichen Verbindungen
N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide can be compared with other similar compounds, such as:
N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide: This compound also activates potassium channels but may have different selectivity and potency profiles.
N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinohydrazide:
The uniqueness of N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide lies in its specific activation of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels, which distinguishes it from other compounds with similar structures but different biological activities.
Eigenschaften
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-7-10(15)4-5-11(9)20-8-13(18)16-17-14(19)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOARRHDYOUAFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methoxy-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5744853.png)
![methyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5744861.png)



![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B5744908.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5744914.png)



![1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5744938.png)

![11-(furan-2-yl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B5744944.png)
![4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline](/img/structure/B5744947.png)
